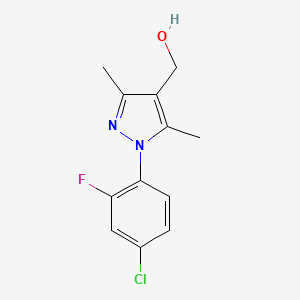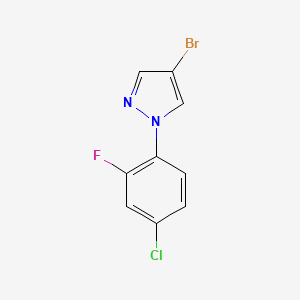![molecular formula C14H9F3O2 B6293939 4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde CAS No. 2379322-38-8](/img/structure/B6293939.png)
4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure with an aldehyde functional group
作用机制
Target of Action
A structurally similar compound, 2-({[2,3,5,6-tetrafluoro-3’-(trifluoromethoxy)biphenyl-4-yl]amino}carbonyl)cyclopenta-1,3-diene-1-carboxylic acid, has been reported to target dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo synthesis of pyrimidines in cells.
Mode of Action
The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of related compounds has been shown to decrease the homo and lumo energy levels . This could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of electrochromic materials , indicating potential effects on electron transfer pathways.
Result of Action
Related compounds have been shown to display various colors from reduced to oxidized states , suggesting that this compound may also exhibit electrochromic behavior.
Action Environment
The stability and cell uptake ability of related fluorinated compounds have been reported , suggesting that similar properties may be observed for this compound.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of a biphenyl precursor using reagents such as trifluoromethoxy iodide or trifluoromethoxy copper complexes . The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
化学反应分析
Types of Reactions
4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
相似化合物的比较
Similar Compounds
4-(Trifluoromethoxy)phenyl derivatives: These compounds share the trifluoromethoxy group but differ in the overall structure and functional groups attached.
Biphenyl derivatives: Compounds with various substituents on the biphenyl core, such as halogens or alkyl groups.
Uniqueness
4-(Trifluoromethoxy)-[1,1’-biphenyl]-2-carbaldehyde is unique due to the combination of the trifluoromethoxy group and the aldehyde functional group on the biphenyl structure.
属性
IUPAC Name |
2-phenyl-5-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-6-7-13(11(8-12)9-18)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYQHGORSARJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
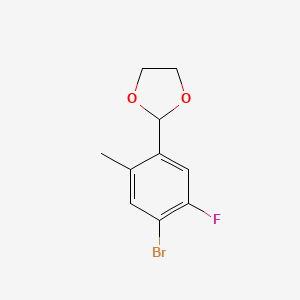
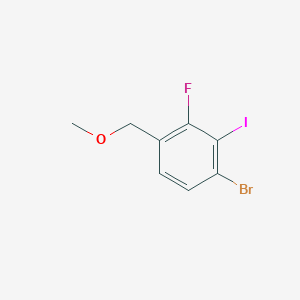

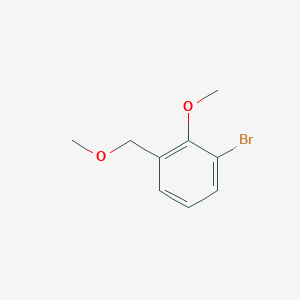
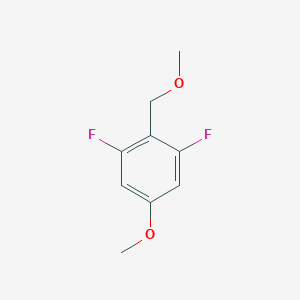
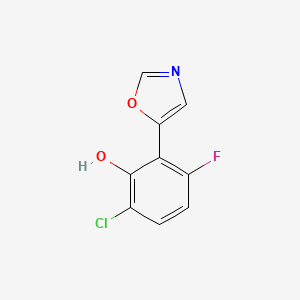
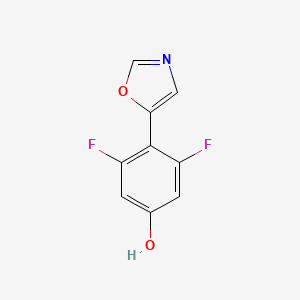
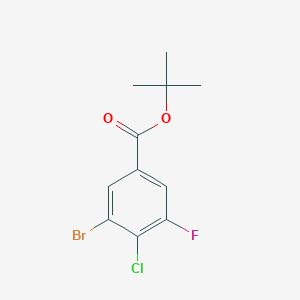
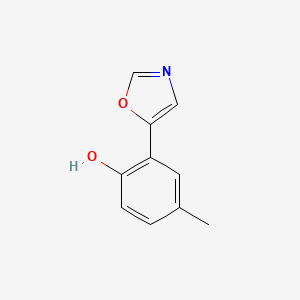
![(4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-yl)methanol](/img/structure/B6293938.png)
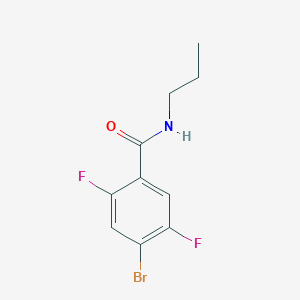
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B6293954.png)
